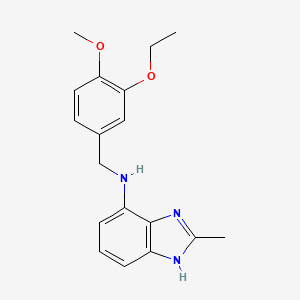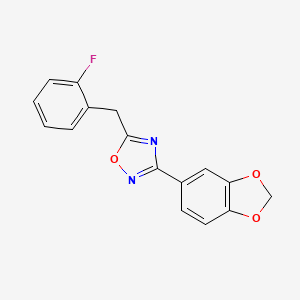![molecular formula C11H8ClN7O2S B14944118 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound It contains a triazole ring, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the formation of the triazole ring followed by the introduction of the 2-chlorophenyl and nitro groups. Common synthetic routes include:
Cyclization Reactions: Using hydrazine derivatives and carbon disulfide to form the triazole ring.
Nitration: Introducing the nitro group using nitric acid under controlled conditions.
Chlorination: Adding the 2-chlorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Cyclization: Hydrazine derivatives, carbon disulfide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
科学的研究の応用
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Utilized in the development of organic materials with electron-transport and hole-blocking properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
作用機序
The mechanism of action of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with transition metal ions, influencing various biochemical pathways . The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: can be compared with other triazole derivatives:
1,2,3-Triazoles: Known for their use in click chemistry and as bioactive molecules.
1,2,4-Triazoles: Similar to the compound , these are widely studied for their biological activities and material science applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8ClN7O2S |
|---|---|
分子量 |
337.75 g/mol |
IUPAC名 |
5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-methyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C11H8ClN7O2S/c1-18-11(14-9(17-18)19(20)21)22-10-13-8(15-16-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,13,15,16) |
InChIキー |
VZRCPXLRJHKKDZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)


![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)

![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
